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Compound of Interest

Compound Name: Barium silicate

An In-depth Technical Guide to the Crystal Structures of Barium Silicates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium silicates (BaO-SiO3z) are a class of inorganic compounds that have garnered
significant interest across various scientific disciplines, including materials science, ceramics,
and phosphor development. Their diverse crystal structures give rise to a range of physical and
chemical properties, making them suitable for applications such as host lattices for phosphors
in solid-state lighting, high-refractive-index glass, and specialized ceramics.[1] The
arrangement of silicate tetrahedra ([SiO4]*~) and the coordination environment of the barium
cations (Ba2*) define the crystallographic landscape of these materials. Understanding these
structures at an atomic level is critical for predicting material properties and designing novel
compounds with tailored functionalities.

This technical guide provides a comprehensive analysis of the crystal structures of prominent
barium silicate phases. It summarizes key crystallographic data, details the experimental
protocols used for their characterization, and visualizes the relationships and workflows central
to their study.

Key Barium Silicate Crystal Structures

The barium silicate system is characterized by several stable and metastable polymorphs,
primarily based on the BaO:SiO2 molar ratio. The most extensively studied compounds are
barium metasilicate (BaSiOs) and barium orthosilicate (BazSiOa).
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Barium Metasilicate (BaSiOs)

Barium metasilicate is known to exist in several polymorphic forms, with the most common
being orthorhombic and a high-pressure cubic perovskite phase.

Orthorhombic BaSiOs (P212121): This is a stable form at ambient conditions. The structure
consists of corner-sharing [SiOa4] tetrahedra, forming chains.[2] The Ba2* ions are situated in
8-fold coordination with oxygen atoms, with Ba-O bond distances ranging from 2.66 to 3.35

A3]

Cubic Perovskite BaSiOs (Pm-3m): This high-pressure phase adopts the classic perovskite
structure.[4] It features a network of corner-sharing [SiOs] octahedra. The barium ion is
located at the center of the cubic unit cell, coordinated by 12 oxygen atoms in a
cuboctahedral arrangement.[4] This structure is significantly denser than its orthorhombic
counterpart.

Barium Orthosilicate (BazSiOa)

Barium orthosilicate is a key host material for phosphors. Its structure is characterized by
isolated [SiOa4] tetrahedra.

Orthorhombic BazSiO4 (Pnma): This is the most commonly reported structure for BazSiOa.
The crystal lattice contains isolated [SiO4] tetrahedra.[5] A notable feature is the presence of
two distinct crystallographic sites for the Ba2* cations. One site has a 9-coordinate geometry,
while the other is 10-coordinate, with Ba-O bond distances ranging from 2.66 to 3.22 A.[5]

Other Barium Silicate Phases

The BaO-SiO2 system also includes other complex silicates, often identified in geological
samples or specialized syntheses. These include compounds with different silicate chain, layer,
or ring structures, such as BaSi2Os (Sanbornite) and the hydrated mineral Bigcreekite
(BaSi20s-4H20).[6][7]

Data Presentation: Crystallographic Parameters

The quantitative crystallographic data for the primary barium silicate phases are summarized
below for comparative analysis.
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Table 1: Crystallographic Data for Barium Metasilicate (BaSiOs) Polymorphs

Parameter Orthorhombic (P212121) Cubic (Pm-3m)
Crystal System Orthorhombic Cubic

Space Group P212121 (19) Pm-3m (221)
Lattice Constant a (A) 4.64 3.84

Lattice Constant b (A) 5.69 3.84

Lattice Constant ¢ (A) 12.71 3.84

Lattice Angles (a, B, Y) 90°, 90°, 90° 90°, 90°, 90°
Unit Cell Volume (A3) 335.46 56.49

Calculated Density (g/cm3) 4.23 6.27
Coordination (Ba2*) 8 12

Coordination (Si**)

4 (Tetrahedra)

6 (Octahedra)

Data Source

[2](3]

[4]

Table 2: Crystallographic Data for Orthorhombic Barium Orthosilicate (BazSiOa4)
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Parameter Orthorhombic (Pnma)
Crystal System Orthorhombic

Space Group Pnma (62)

Lattice Constant a (A) 5.884

Lattice Constant b (A) 7.602

Lattice Constant ¢ (A) 10.413

Lattice Angles (a, B, Y) 90°, 90°, 90°

Unit Cell Volume (A3)

465.98 (Calculated)

Coordination (Ba2*)

Site 1: 9, Site 2: 10

Coordination (Si**)

4 (Tetrahedra)

Data Source

[5](8]

Experimental Protocols

The determination of barium silicate crystal structures relies on a combination of synthesis,

characterization, and data refinement techniques.

Synthesis Methodologies

o Solid-State Reaction: This is the most conventional method for preparing polycrystalline

barium silicate powders. High-purity precursors, such as barium carbonate (BaCOs) and

silicon dioxide (SiO2), are intimately mixed in stoichiometric ratios. The mixture is then

subjected to a series of high-temperature calcinations (typically >1000°C) in a furnace, often

with intermediate grinding steps to ensure homogeneity.[9]

o Sol-Gel Method: This wet-chemical technique offers better control over particle size and

homogeneity at lower synthesis temperatures. It involves the hydrolysis and condensation of

molecular precursors, such as barium acetate and tetraethyl orthosilicate (TEOS), to form a

gel. The gel is then dried and calcined to yield the final crystalline product.[10]

Structural Characterization: X-ray Diffraction (XRD)
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X-ray diffraction is the definitive technique for crystal structure analysis.

¢ Principle: When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays
are diffracted by the crystallographic planes of atoms. Constructive interference occurs at
specific angles (20) that satisfy Bragg's Law (nA = 2dsin8), where d is the spacing between
atomic planes. The resulting diffraction pattern of peak positions and intensities serves as a
unique "fingerprint" of the crystal structure.[11][12]

 Instrumentation: A powder diffractometer is typically used, equipped with an X-ray source
(e.g., Cu Ka), sample holder, and detector.[13]

o Data Collection: The sample is scanned over a range of 28 angles, and the detector records
the intensity of the diffracted X-rays at each angle. For a typical analysis of barium silicates,
the 26 range might be 10-90°.[13]

Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful computational method used to analyze powder XRD data. It
involves fitting a complete calculated diffraction pattern to the experimental data, allowing for
the precise determination of structural parameters.[14]

e Procedure:

o An initial structural model is proposed, including the space group, approximate lattice
parameters, and atomic positions.

o A mathematical function (e.g., pseudo-Voigt) is used to model the shape of the diffraction
peaks.[15]

o A computer program (such as GSAS-II or FullProf) iteratively refines the structural and
instrumental parameters (e.g., lattice constants, atomic coordinates, thermal parameters,
peak shape factors) to minimize the difference between the calculated and observed
diffraction patterns.[15][16]

o The quality of the fit is assessed using statistical indicators (R-factors), which quantify the
agreement between the experimental and calculated profiles.[17]
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Visualizations
Logical and Experimental Workflows

The following diagrams illustrate the relationships between different barium silicate phases
and the general workflow for their structural analysis.
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Caption: Polymorphic relationships of key barium silicate compounds.
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Caption: Experimental workflow for barium silicate crystal structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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